3-(Quinolin-2-yloxy)propan-1-amine is an organic compound characterized by a quinoline moiety linked to a propanamine chain through an ether bond. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis. The molecular formula for 3-(Quinolin-2-yloxy)propan-1-amine is , with a molecular weight of 202.25 g/mol .
This compound falls under the category of aryl amines, which are known for their diverse biological activities and utility in organic synthesis. Its structure includes a quinoline ring, which is a bicyclic aromatic compound that plays a significant role in many pharmacological agents. The classification of 3-(Quinolin-2-yloxy)propan-1-amine as an aryl amine highlights its potential for further derivatization and functionalization in synthetic chemistry .
The synthesis of 3-(Quinolin-2-yloxy)propan-1-amine typically involves the reaction of quinoline with 3-chloropropan-1-amine. The process can be described as follows:
For industrial applications, continuous flow synthesis methods may be utilized to enhance yield and efficiency by maintaining consistent reaction conditions.
The molecular structure of 3-(Quinolin-2-yloxy)propan-1-amine features:
The structural formula can be represented in SMILES notation as NCC(C)Oc1c(nc2ccccc2)c(cn1)C=C .
3-(Quinolin-2-yloxy)propan-1-amine can participate in various chemical reactions:
The mechanism of action for compounds like 3-(Quinolin-2-yloxy)propan-1-amine often involves interactions with biological targets, potentially influencing various biochemical pathways:
The physical properties of 3-(Quinolin-2-yloxy)propan-1-amine include:
Chemical properties include its reactivity towards oxidation and reduction reactions, as well as its ability to undergo nucleophilic substitutions due to the presence of functional groups like amines and ethers .
The applications of 3-(Quinolin-2-yloxy)propan-1-amine are primarily found in:
Chemoselective alkylation is pivotal for introducing the propan-1-amine chain onto the quinoline core while preserving other sensitive functionalities. Key strategies include:
Table 1: Alkylation Methods for Quinoline Amine Synthesis
| Method | Catalyst/Reagent | Key Condition | Chemoselectivity | Yield Range |
|---|---|---|---|---|
| Borrowing Hydrogen | Ru-PNP pincer | 100°C, toluene | Monoalkylation favored | 75–92% |
| Chan-Lam Methylation | Cu(OAc)₂, methylboronic acid | Pre-incubation step required | N-Monomethylation | 70–88% |
| Gabriel Synthesis | K-phthalimide, hydrazine | Reflux in ethanol | Primary amine exclusive | 65–85% |
Michael additions install the propan-1-amine linker via conjugate addition to quinoline-activated acrylates:
Table 2: Asymmetric Michael Addition Catalysts
| Catalyst | Acrylate Substrate | ee (%) | Yield (%) | Key Feature |
|---|---|---|---|---|
| Thiourea C1 | Quinolin-2-yl acrylonitrile | 90 | 78 | H-bond control |
| Cinchona alkaloid C2 | Methyl acrylate | 85 | 82 | Steric shielding |
| Zn-ProPhenol C3 | tert-Butyl acrylate | 95 | 75 | Bifunctional activation |
Ugi four-component reactions (Ugi-4CR) rapidly assemble quinoline-amine conjugates:
Scheme 1: Post-Ugi Reductive Cyclization
Quinoline-isocyanide + R₁-COOH + R₂-NH₂ + *o*-O₂N-aryl aldehyde ↓ Ugi-4CR Ugi Adduct (β-keto amide) ↓ Zn/AcOH or Pd/C/HCO₂NH₄ 3-(Quinolin-2-yloxy)propan-1-amine Derivative Enantiopure 3-(quinolin-2-yloxy)propan-1-amine derivatives require chiral induction:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2